Copper(I) phenylacetylide
Overview
Description
Copper(I) Phenylacetylide
Copper(I) phenylacetylide is a coordination compound with interesting structural and chemical properties. It is known for its triangular copper(I) complex structure and its ability to participate in various chemical reactions, including catalysis.
Synthesis Analysis
The synthesis involves the formation of a cationic trinuclear copper(I) complex bicapped by two bridging σ-bonded phenylacetylide groups. This synthesis demonstrates the complex's unique structural features, including μ3-η1 fashion bonding of the phenylacetylide groups to the copper atoms (Díez et al., 1991).
Molecular Structure Analysis
The complex exhibits a triangular arrangement with an unprecedented bicapping system involving two asymmetric μ3-η1-acetylide ligands, highlighting its novel structural characteristics.
Chemical Reactions and Properties
Copper(I) phenylacetylide plays a significant role in catalyzing azole synthesis through nonconcerted Huisgen 1,3-dipolar cycloadditions, demonstrating its utility in organic synthesis and the formation of 1,2,3-triazoles and isoxazoles (Himo et al., 2004).
Scientific Research Applications
Photocatalysis : A study by Jiang et al. (2016) synthesized an air-stable copper-phenylacetylide nanobelt, demonstrating its promising photocatalytic properties, especially in organic pollutants elimination under visible light. The study highlighted its versatile activity and reusability due to a band gap of 2.3 eV and favorable electron transfer processes (Jiang et al., 2016).
Organocopper(I) Chemistry : Díez et al. (1991) described the synthesis and characterization of a cationic trinuclear copper(I) complex, where phenylacetylide groups are bonded in a unique structural fashion. This represents a novel structure in organocopper(I) chemistry (Díez et al., 1991).
Photoelectrochemical Properties : Abrantes et al. (1984) investigated copper phenylacetylide (CuPA) films on copper electrodes. The study found that these films are photosensitive and have a significant photocurrent conversion efficiency, highlighting potential applications in photoelectrochemical systems (Abrantes et al., 1984).
Luminescence : Lin (2005) studied a luminescent tetranuclear copper(I) phenylacetylide complex with cyclohexyl isocyanide. The compound exhibited intense luminescence in solid state, indicating potential applications in luminescent materials (Lin, 2005).
Drug Discovery : Kolb and Sharpless (2003) discussed the role of click chemistry in drug discovery, highlighting the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes as a powerful linking reaction. This process, involving copper(I) phenylacetylide, is significant for its dependability and specificity (Kolb & Sharpless, 2003).
Synthesis and Characterization : Owsley and Castro (2003) explored the substitution of aryl halides with copper(I) acetylides, demonstrating the preparation of specific organic compounds, which signifies its importance in synthetic organic chemistry (Owsley & Castro, 2003).
Safety And Hazards
Future Directions
Copper(I) phenylacetylide has been used in various research studies, including the synthesis of amides through visible light-mediated radical reactions . Its potential applications in medicinal chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis make it a promising area for future research .
properties
IUPAC Name |
copper(1+);ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLVZUJLUPAJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cu | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(I) phenylacetylide |
Synthesis routes and methods
Procedure details
Citations
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